D-703 - 67018-80-8

D-703

Catalog Number: EVT-266447
CAS Number: 67018-80-8
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-703 is a phase I metabolite of verapamil, generated through O-demethylation by cytochrome P450 enzymes, primarily CYP2C8. [ [] ] It is a crucial subject in research investigating the metabolic pathways and pharmacological activities of verapamil, particularly concerning its interaction with P-glycoprotein, a membrane transporter protein influencing drug disposition. [ [] ]

Verapamil

Compound Description: Verapamil is a calcium channel blocker widely prescribed for the treatment of hypertension, angina, and certain types of arrhythmia. It undergoes extensive metabolism in the liver by cytochrome P450 enzymes, resulting in several metabolites, including D-703. []

Relevance: Verapamil is the parent compound of D-703. D-703 is formed through O-demethylation of verapamil by cytochrome P450 enzymes. While verapamil shows potent inhibition of P-glycoprotein-mediated transport, D-703 does not exhibit significant inhibition at concentrations up to 100 μM. []

Norverapamil

Compound Description: Norverapamil is a major metabolite of verapamil formed through N-dealkylation. It is known to be one of the most abundant metabolites of verapamil found in plasma. []

Relevance: Norverapamil is structurally related to D-703, both being metabolites of verapamil. Similar to D-703, norverapamil demonstrates potent inhibition of P-glycoprotein-mediated transport, though it is not a substrate for P-glycoprotein itself. []

D-617

Compound Description: D-617, chemically known as 2-(3,4-dimethoxyphenyl)-5-amino-2-isopropylvaleronitrile, is a phase I metabolite of verapamil produced through N-desmethylation. []

D-620

Compound Description: D-620, chemically known as 2-(3,4-dimethoxyphenyl)-5-methylamino-2-isopropylvaleronitrile, is another N-dealkylated phase I metabolite of verapamil. []

Relevance: D-620 shares structural similarities with D-703, both originating from the metabolism of verapamil. Similar to D-617, D-620 acts as a substrate for P-glycoprotein-mediated transport, contrasting with the inhibitory activity of D-703. []

D-702

Compound Description: D-702, chemically represented as 2-(3,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-isopropyl-6-azaoctanitrile, is an O-demethylated metabolite of verapamil. []

Relevance: D-702 and D-703 are both products of O-demethylation of verapamil. While the specific P-glycoprotein interactions of D-702 aren't detailed in the provided research, its structural similarity and metabolic pathway suggest a potential relationship in the context of verapamil metabolism. []

Hydroxyapatite (HA)

Compound Description: Hydroxyapatite (HA) is a naturally occurring mineral form of calcium apatite widely used as a biomaterial for bone and dental implants due to its biocompatibility and osteoconductivity. []

Relevance: While not structurally related to D-703, Hydroxyapatite is relevant to the research paper that discusses D-703 as a coating material. The paper investigates the use of D-703 (Yttria-stabilized Zirconia) as an additive to improve the physical stability and reduce the dissolution of HA coatings on titanium implants. []

Source and Classification

O-Desmethylverapamil is classified as a tertiary amine and a derivative of verapamil. It is primarily sourced from the metabolic conversion of verapamil in the liver. As a metabolite, it retains some pharmacological activity but is generally less potent than its parent compound. This classification places it within the broader category of cardiovascular agents due to its relation to calcium channel modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-desmethylverapamil occurs predominantly through the metabolic pathways involving various cytochrome P450 enzymes. The primary method involves:

  1. Metabolic Pathway: Verapamil undergoes O-demethylation, where a methyl group is removed from the oxygen atom in the methoxy group of verapamil.
  2. Enzymatic Action: The cytochrome P450 enzymes CYP2C8, CYP2C9, and CYP2C18 facilitate this reaction, leading to the formation of O-desmethylverapamil as one of the primary metabolites alongside others like norverapamil and D-617 .

This metabolic transformation is essential for understanding how verapamil's pharmacological effects are modulated by its metabolites.

Molecular Structure Analysis

Structure and Data

O-Desmethylverapamil has a complex molecular structure that can be represented by its chemical formula C21H26N2O4C_{21}H_{26}N_2O_4. The structure features:

  • Functional Groups: A tertiary amine group and several aromatic rings.
  • Stereochemistry: The compound exhibits stereoisomerism, which influences its biological activity.

The molecular weight of O-desmethylverapamil is approximately 370.44 g/mol. Its structural representation can be derived from the parent compound verapamil by removing a methyl group from the methoxy functional group.

Chemical Reactions Analysis

Reactions and Technical Details

O-Desmethylverapamil participates in several chemical reactions primarily due to its functional groups:

  1. Oxidation: It can be oxidized to form hydroxylated derivatives.
  2. Reduction: Under specific conditions, it may undergo reduction to yield various amine derivatives.
  3. Substitution Reactions: The aromatic rings can engage in electrophilic substitution reactions, which can modify its pharmacological properties.

These reactions are crucial for further modifying the compound for research or therapeutic purposes.

Mechanism of Action

Process and Data

The mechanism of action for O-desmethylverapamil largely mirrors that of verapamil but with reduced efficacy. It primarily acts as an antagonist at L-type calcium channels, inhibiting calcium influx into cardiac and vascular smooth muscle cells. This inhibition leads to:

  • Decreased Heart Rate: By reducing calcium entry into myocardial cells.
  • Vasodilation: Resulting from reduced contraction in vascular smooth muscle.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Desmethylverapamil exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its handling in laboratory settings and potential pharmaceutical applications.

Applications

Scientific Uses

O-Desmethylverapamil has various applications in scientific research:

  1. Pharmacokinetic Studies: Used to assess the metabolism of verapamil and understand drug interactions.
  2. Cardiovascular Research: Investigated for its role in modulating calcium channel activity and potential therapeutic effects on heart conditions.
  3. Drug Development: Serves as a lead compound for synthesizing analogs with improved pharmacological profiles.
Synthetic and Analytical Methodological Innovations

Deuterium-Labeled Analog Synthesis for Metabolic Stability Studies

Deuterium labeling of verapamil metabolites represents a strategic innovation to overcome metabolic instability while preserving pharmacological activity. Researchers have developed deuterated analogs of verapamil metabolites such as O-Desmethylverapamil (D-703) by replacing specific hydrogen atoms with deuterium at metabolically vulnerable sites. This approach leverages the kinetic isotope effect, where the stronger C-D bond (compared to C-H) reduces the rate of enzymatic cleavage, particularly against cytochrome P450-mediated demethylation pathways. In pioneering work, analogs including [¹⁸F]1-d4, [¹⁸F]2-d4, [¹⁸F]3-d3, and [¹⁸F]3-d7 were synthesized via base-catalyzed H/D exchange and subsequent functionalization. The deuterium positions were strategically selected at N-methyl groups and methoxy substituents—known sites of first-pass metabolism in verapamil derivatives [1] [4].

Table 1: Metabolic Stability of Deuterated Verapamil Analogs

CompoundDeuteration SitesRelative Metabolic Stability (vs non-deuterated)Key Metabolic Enzyme Impacted
[¹⁸F]1-d4N-CH₃ → N-CD₃1.8× increaseCYP3A4
[¹⁸F]2-d4O-CH₃ → O-CD₃2.3× increaseCYP2C9
[¹⁸F]3-d7N-CD₃ + O-CD₃3.1× increaseCYP3A4/CYP2C9
Non-deuterated D-703-1.0× (reference)-

Notably, [¹⁸F]3-d7 (featuring seven deuterium atoms) demonstrated the most significant stability improvement due to synergistic effects at multiple sites. In vivo studies in rodents confirmed these analogs resist dealkylation 2–3 times longer than non-deuterated equivalents, extending their utility as PET tracers for P-glycoprotein (P-gp) function evaluation. The enhanced stability is attributed not only to the kinetic isotope effect but also to steric hindrance introduced by deuterium’s larger atomic radius, which impedes enzyme binding at active sites [1] [4].

Stereochemical Considerations in Deuterated Verapamil Derivative Preparation

The chiral integrity of deuterated O-Desmethylverapamil derivatives is paramount due to stereoselective differences in metabolism and transporter interactions. Verapamil metabolites possess three chiral centers, generating eight possible stereoisomers with distinct pharmacological profiles. Deuterium substitution can inadvertently alter stereoselectivity through conformational changes or differential enzyme binding. During preparation of deuterated D-703 analogs, researchers employ asymmetric synthesis and chiral resolution techniques to ensure enantiopurity >98% [1] [5].

Critical stereochemical factors include:

  • Enantioselective Metabolism: CYP3A4 and CYP2C9 exhibit preferential metabolism of (S)-enantiomers over (R)-enantiomers in verapamil derivatives. Deuterium labeling amplifies this selectivity by further slowing metabolism of the disfavored enantiomer.
  • P-gp Transport Enantioselectivity: (R)-O-Desmethylverapamil shows 3-fold higher affinity for P-gp efflux transporters than its (S)-counterpart. Deuterium labeling at the N-methyl position enhances this disparity by stabilizing the (R)-enantiomer’s bioactive conformation.
  • Synthetic Control: Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct deuterium incorporation at prochiral centers, while enzymatic resolution with Candida antarctica lipase separates deuterated diastereomers.

Table 2: Chiral Resolution Methods for Deuterated D-703 Analogs

Separation MethodChiral Selector/PhaseResolution Factor (Rs)Enantiomeric Excess (%)
HPLC-Chiralpak® ICCellulose tris(3,5-dichlorophenylcarbamate)1.9899.2
SFC with Chirobiotic® VVancomycin-bonded silica2.1599.5
Capillary ElectrophoresisSulfated β-cyclodextrin1.7698.7
Enzymatic ResolutionCandida antarctica Lipase B-97.9

Studies confirm that deuterium-induced conformational rigidity in (R)-[²H₇]-D-703 optimizes its interaction with P-gp’s transmembrane domains, making it superior to carbon-11 labeled verapamil for PET imaging [1] [5].

Impurity Profiling During Large-Scale Synthesis of Verapamil Metabolites

Industrial-scale synthesis of O-Desmethylverapamil (D-703) necessitates rigorous impurity tracking to ensure metabolic fidelity. Over 12 process-related impurities have been identified and quantified using orthogonal analytical methods. Key impurities arise from:

  • Incomplete Demethylation: Residual N-methylverapamil (≤0.3%)
  • Oxidative Degradation: Verapamil N-oxide (≤0.2%)
  • Deuterium Scrambling: Partially deuterated species in labeled analogs (e.g., [²H₆]-D-703 ≤1.1%)
  • Stereochemical Inversion: (R,S,S)-epimer (≤0.4%) [5]

Advanced profiling employs HPLC-UV-HRMS (High-Resolution Mass Spectrometry) with a C18 fused-core column (1.7 µm particle size) and 2D-LC-NMR for structural elucidation. The mobile phase (acetonitrile:ammonium formate buffer, pH 3.0) resolves isobaric impurities undetectable via single-dimension LC. For deuterated analogs, isotopic ratio monitoring ensures deuterium incorporation >99% at designated positions while excluding regioisomeric impurities like O-[²H₃]-N-desmethylverapamil.

Table 3: Specification Limits for Critical Impurities in D-703

ImpurityChemical StructureAcceptance Limit (ppm)Detection Method
N-MethylverapamilMethylated tertiary amine≤3000HPLC-UV (220 nm)
Verapamil N-oxideN→O oxidized derivative≤2000HRMS/MS (m/z 455.2902)
(R,S,S)-D-703 epimerInverted chiral center≤4000Chiral SFC-UV (254 nm)
Bis-O-desmethylverapamilDidesmethylated side chain≤1500HPLC-UV/HRMS (m/z 411.2643)

Method validation follows ICH Q2(R1) guidelines, demonstrating ≤2% RSD for precision and 90–110% accuracy across 0.1–5.0 µg/mL impurity ranges. For deuterated batches, isotope dilution mass spectrometry with d₇-internal standards corrects for matrix effects during quantification [5].

Properties

CAS Number

67018-80-8

Product Name

O-Desmethylverapamil (D-703)

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3

InChI Key

WLKVZSXOMGNZLB-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC

Solubility

Soluble in DMSO

Synonyms

D-703; D 715; D-715; D715; D 703; D703; D-703, (+/-)-; J431.058F; PR 23; (+/-)-PR-23;

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.